molecular formula C25H19ClN6O3 B2949184 2-(3-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538343-46-3

2-(3-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2949184
CAS No.: 538343-46-3
M. Wt: 486.92
InChI Key: RAQGGQSBOXDZHE-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C25H19ClN6O3 and its molecular weight is 486.92. The purity is usually 95%.
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Mechanism of Action

Target of Action

Triazoles and pyrimidines are known to interact with a variety of enzymes and receptors in biological systems . They are often found in medicinal and biologically active compounds . .

Mode of Action

The mode of action of triazoles and pyrimidines can vary widely depending on their specific structure and functional groups. They can act as inhibitors, agonists, or antagonists of their target molecules

Biochemical Pathways

Triazoles and pyrimidines can affect numerous biochemical pathways due to their ability to interact with various enzymes and receptors

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure and functional groups. Triazoles and pyrimidines can have diverse ADME properties

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Triazoles and pyrimidines can have diverse molecular and cellular effects

Biological Activity

The compound 2-(3-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings on the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C25H19ClN6O3
  • Molecular Weight : 486.92 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer properties and potential as an antimicrobial agent.

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance:

  • A related compound demonstrated an IC50 value ranging from 6.587 to 11.10 µM against HT-29 colon cancer cells, indicating strong antiproliferative effects. The mechanism involved the activation of the mitochondrial apoptotic pathway through the up-regulation of pro-apoptotic proteins like Bax and down-regulation of Bcl2, leading to caspase activation and subsequent cell death .

Case Studies

  • Anticancer Study :
    • A study evaluating a series of triazole derivatives found that compounds similar to the one exhibited significant cytotoxicity against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Assessment :
    • Research involving a library of triazole compounds identified several candidates with moderate inhibitory effects against metallo-beta-lactamases (MBLs), which are responsible for antibiotic resistance in bacteria . This underscores the relevance of triazole derivatives in combating resistant bacterial infections.

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Through modulation of apoptotic pathways.
  • Enzyme Inhibition : Some derivatives exhibit inhibitory activity against key enzymes involved in bacterial resistance mechanisms.

Data Summary Table

Biological ActivityObservationsReference
Anticancer (HT-29 cells)IC50: 6.587 - 11.10 µM; Induces apoptosis via mitochondrial pathway
AntimicrobialModerate inhibition against MBLs; potential for treating resistant strains

Properties

IUPAC Name

2-(3-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN6O3/c1-15-21(24(33)28-18-10-3-2-4-11-18)22(19-12-5-6-13-20(19)32(34)35)31-25(27-15)29-23(30-31)16-8-7-9-17(26)14-16/h2-14,22H,1H3,(H,28,33)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQGGQSBOXDZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CC=CC=C4[N+](=O)[O-])C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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